molecular formula C11H19NO2 B2516857 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one CAS No. 52326-65-5

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B2516857
CAS No.: 52326-65-5
M. Wt: 197.278
InChI Key: PJZHCHYJMNOOCG-UHFFFAOYSA-N
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Description

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine and is known for its unique structural features, which include a piperidinone ring substituted with acetyl and tetramethyl groups

Preparation Methods

The synthesis of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes .

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as a radical scavenger, protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular signaling pathways is of particular interest .

Comparison with Similar Compounds

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-acetyl-2,2,6,6-tetramethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHCHYJMNOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=O)CC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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